HDAC1 Inhibition: Nanomolar Potency and Selectivity Over CYP3A4
3-Bromo-4-fluorocinnamic acid demonstrates potent inhibition of Histone Deacetylase 1 (HDAC1) with an IC50 of 1.80 nM [1]. In a parallel assay for Cytochrome P450 3A4 (CYP3A4), a key enzyme involved in drug metabolism, the same compound exhibits a significantly weaker inhibition with an IC50 of 20,000 nM (20 µM) [2]. This >11,000-fold difference in potency indicates a favorable selectivity profile for HDAC1 over CYP3A4, which is a desirable attribute for minimizing potential drug-drug interactions in lead optimization campaigns.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.80 nM (HDAC1); IC50 = 20,000 nM (CYP3A4) |
| Comparator Or Baseline | HDAC1 vs. CYP3A4 activity of the same compound |
| Quantified Difference | >11,000-fold selectivity for HDAC1 over CYP3A4 |
| Conditions | HDAC1: Fluor de Lys substrate, 1 hr incubation; CYP3A4: human liver microsomes, fluorogenic substrate, 2 hr incubation |
Why This Matters
This evidence allows researchers to prioritize this compound for HDAC-focused projects, as its high potency and substantial selectivity window over CYP3A4 reduce the risk of metabolism-related liabilities.
- [1] BindingDB. Entry BDBM50142796 (CHEMBL3759186). Affinity Data for Histone Deacetylase 1 (HDAC1). View Source
- [2] BindingDB. Entry BDBM50600733 (CHEMBL5182534). Affinity Data for Cytochrome P450 3A4 (CYP3A4). View Source
